molecular formula C23H26N2O2 B12789511 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether CAS No. 63777-09-3

4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether

Cat. No.: B12789511
CAS No.: 63777-09-3
M. Wt: 362.5 g/mol
InChI Key: ORTRBOFLFKTAHR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is a synthetic chemical compound designed for research applications. As a derivative of the pyrano[2,3-c]pyrazole scaffold, this compound is of significant interest in medicinal chemistry due to the broad pharmacological profile associated with its core structure . Pyranopyrazole derivatives have been extensively studied for their potential as kinase inhibitors, with some analogs demonstrating a high binding affinity to the lipid-binding pocket of p38 MAP kinase, suggesting utility as allosteric inhibitors in oncological and immunological research . Furthermore, the pyrazole moiety is a privileged structure in drug discovery, known to confer anti-inflammatory and anticancer activities, as evidenced by several clinically used agents . The specific substitution pattern on this compound, including the 4,4-dimethyl groups and the isopropyl ether functionality, is intended to modulate its physicochemical properties and binding specificity for target proteins. Researchers can employ this chemical as a key intermediate in organic synthesis or as a biological probe for investigating signal transduction pathways . The compound can be synthesized via multi-component reactions, a green chemistry approach that converges several reactants in a single pot to efficiently construct the complex heterocyclic system . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

63777-09-3

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

4,4-dimethyl-1,3-diphenyl-6-propan-2-yloxy-5,6-dihydropyrano[2,3-c]pyrazole

InChI

InChI=1S/C23H26N2O2/c1-16(2)26-19-15-23(3,4)20-21(17-11-7-5-8-12-17)24-25(22(20)27-19)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3

InChI Key

ORTRBOFLFKTAHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC(C2=C(O1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the tetrahydropyrano ring through a cyclization reaction. The final step involves the etherification of the compound with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NaOH, NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound’s isopropyl ether group distinguishes it from other pyrano[2,3-c]pyrazole derivatives, which commonly feature sulfonamide, trifluoromethyl, or heteroaromatic substituents. Key analogs include:

  • Sulfonamide derivatives : e.g., 4p (4-methoxybenzenesulfonamide), 4q (4-trifluoromethylbenzenesulfonamide), and 4r (2,4-difluorobenzenesulfonamide) .
  • Phosphonate-thiadiazole derivative: Dimethyl(3-methyl-5-oxo-6-(1,2,3-thiadiazol-4-yl)-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrrolo[3',2':5,6]pyrano[2,3-c]pyrazol-6-yl)phosphonate .
  • Amine derivatives: e.g., 5a (5-(4-fluorophenyl)-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-amine) .
Table 1: Comparison of Substituents and Physical Properties
Compound ID Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Isopropyl ether, dimethyl, phenyl N/A N/A Ether
4p 4-Methoxybenzenesulfonamide, trifluoromethylphenyl 76 72.0–72.7 Sulfonamide, cyano
4q 4-Trifluoromethylbenzenesulfonamide, trifluoromethylphenyl 62 153.7–154.1 Sulfonamide, cyano
4r 2,4-Difluorobenzenesulfonamide, trifluoromethylphenyl 60 65.8–66.5 Sulfonamide, cyano
Phosphonate-thiadiazole Phosphonate, thiadiazole, thiophen N/A N/A Phosphonate, thiadiazole
5a 4-Fluorophenyl, 3-nitrophenyl, amine N/A N/A Amine, nitro

Functional Group Impact

  • Sulfonamides : Polar, hydrogen-bonding groups that may enhance water solubility and target binding (e.g., enzyme inhibition).
  • Phosphonates : Electron-withdrawing and metabolically stable, often used in antiviral or anticancer agents.
  • Ethers : The target’s isopropyl ether group may balance lipophilicity and metabolic stability, offering advantages in pharmacokinetics.

Biological Activity

4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrano-pyrazole framework. Its molecular formula is C21H22N2O2C_{21}H_{22}N_{2}O_{2}, and it possesses notable physical properties such as solubility and stability under various conditions.

PropertyValue
Molecular FormulaC21H22N2O2
Molecular Weight334.41 g/mol
SolubilitySoluble in organic solvents
AppearanceColorless to light yellow liquid

Biological Activity

Research has indicated that compounds similar to 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, derivatives with similar structures demonstrated significant inhibition of inflammation in animal models.

Anticancer Activity

The compound's potential anticancer properties have been evaluated against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF70.01Induction of apoptosis
NCI-H4600.03Inhibition of Aurora-A kinase
A5490.39Autophagy induction without apoptosis

In a study by Sun et al., compounds related to this structure exhibited significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values in the nanomolar range .

Antimicrobial Activity

Research indicates that certain pyrazole derivatives possess antimicrobial properties against various pathogens. The specific activity of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether has not been extensively documented but parallels can be drawn from related compounds.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives for their anticancer effects. The results highlighted significant growth inhibition in several cancer cell lines including MCF7 and A549 with IC50 values indicating potent activity .
  • Inflammation Model : In an experimental model of inflammation using mice, a derivative similar to the target compound showed reduced levels of inflammatory markers when administered prior to an inflammatory stimulus .

The mechanisms through which 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Responses : The anti-inflammatory properties may be attributed to the modulation of immune signaling pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4,4-dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether?

Methodological Answer:

  • Multi-component reactions (MCRs) are often employed for pyrano[2,3-c]pyrazole scaffolds. For example, combine aldehydes, malononitrile, and hydrazine hydrate in ethanol-water (1:1) with NaHSO₄ as a catalyst at 80°C for 24 hours to form the core structure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps, while ethanol-water mixtures improve yield in condensation steps .
  • Catalyst optimization : Acidic catalysts (e.g., NaHSO₄) or POCl₃ in Vilsmeier-Haack reactions can accelerate heterocycle formation .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • ¹H NMR : Key diagnostic signals include the isopropyl ether protons (δ 1.2–1.4 ppm, doublet) and pyrazole NH (δ 11–12 ppm, broad singlet). Compare with 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole derivatives for analogous shifts .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing bond lengths and angles. For example, the pyrano ring in 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one exhibits a boat conformation, confirmed by C–C bond lengths of 1.52–1.54 Å .

Q. What are common impurities in the synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts : Unreacted aldehydes or dimeric adducts may form. Monitor via TLC (petroleum ether:ethyl acetate = 20:80) and purify using flash chromatography .
  • Recrystallization : Use ethanol or acetone to isolate the product, as demonstrated in the purification of 6-amino-dihydropyrano[2,3-c]pyrazoles .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., antibacterial or anticancer) with standardized protocols. For instance, compare IC₅₀ values of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives under consistent cell lines (e.g., HeLa or MCF-7) and nutrient conditions .
  • Structural analogs : Test substituent effects (e.g., phenyl vs. methoxyphenyl groups) to isolate activity trends. The 3-methoxyphenyl derivative in pyrano[2,3-c]pyrazoles showed enhanced anti-inflammatory activity due to electron-donating effects .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the pyrazole ring’s electron-deficient nature in 3,4-dimethyl derivatives correlates with nucleophilic attack susceptibility .
  • Molecular docking : Map interactions with biological targets (e.g., COX-2 or EGFR kinases). Use PyMOL or AutoDock to simulate binding poses, guided by crystallographic data from similar pyrano-pyrazole systems .

Q. How can reaction mechanisms for key transformations be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC. For instance, the formation of hydrazone intermediates in POCl₃/DMF-mediated reactions occurs within 2 hours at 80°C .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the pyrazole ring, as shown in analogous pyrano[2,3-c]pyrazole syntheses .

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